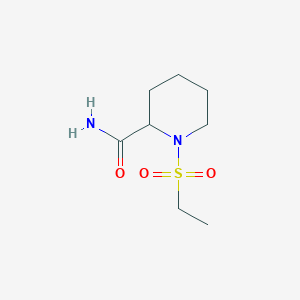![molecular formula C12H19ClN4O3S B7595053 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide, also known as CE3F4, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a sulfonylurea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels (Wang et al., 2016). This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival (Zhang et al., 2017). Furthermore, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival (Wang et al., 2016).
Biochemical and Physiological Effects:
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the improvement of insulin sensitivity and glucose tolerance, and the neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017; Wang et al., 2016). In addition, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease (Zhang et al., 2017).
实验室实验的优点和局限性
One of the advantages of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that have been studied for similar purposes (Zhang et al., 2017). However, one of the limitations of using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments (Wang et al., 2016).
未来方向
There are several future directions for research on 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. One area of interest is its potential use in combination with other compounds for cancer treatment. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Furthermore, additional studies are needed to further elucidate the mechanism of action of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide and to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide is a sulfonylurea derivative that has been studied extensively for its potential use in various areas of scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. While there are some limitations to using 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide in lab experiments, its potential benefits make it a promising area of research for the future.
合成方法
The synthesis method of 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide involves the reaction of 6-chloronicotinamide with ethylamine, followed by the addition of propylamine and acetic anhydride. The resulting product is then treated with sulfamic acid to yield 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide. This method has been described in detail in a research article by Zhang et al. (2017).
科学研究应用
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been studied for its potential use in various areas of scientific research, including cancer treatment, diabetes management, and neurological disorders. It has been found to have anticancer properties by inducing apoptosis in cancer cells (Zhang et al., 2017). In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes (Wang et al., 2016). Furthermore, 2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017).
属性
IUPAC Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O3S/c1-3-5-15-11(18)8-17-21(19,20)9-6-10(13)12(14-4-2)16-7-9/h6-7,17H,3-5,8H2,1-2H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCBSUNVSYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNS(=O)(=O)C1=CC(=C(N=C1)NCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
